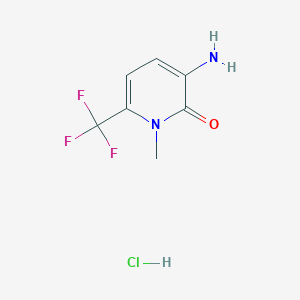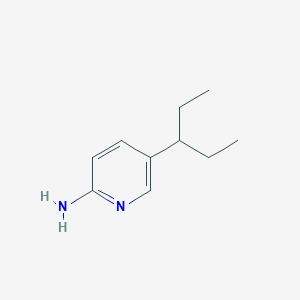
5-(Pentan-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C10H16N2 It consists of a pyridine ring substituted at the second position with an amine group and at the fifth position with a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination of Pyridine Derivatives: One common method involves the amination of a pyridine derivative. For instance, 2-chloropyridine can be reacted with pentan-3-ylamine under basic conditions to yield 5-(Pentan-3-yl)pyridin-2-amine.
Reductive Amination: Another method is the reductive amination of 2-pyridinecarboxaldehyde with pentan-3-ylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods often involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods typically employ automated systems to control reaction conditions precisely, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(Pentan-3-yl)pyridin-2-amine can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms, depending on the reducing agents used.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Halogenated or sulfonated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Pentan-3-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 5-(Pentan-3-yl)pyridin-2-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less bioavailable.
5-Methylpyridin-2-amine: Has a methyl group instead of a pentan-3-yl group, resulting in different steric and electronic properties.
5-(Butan-2-yl)pyridin-2-amine: Similar structure but with a shorter alkyl chain, which may affect its reactivity and interactions.
Uniqueness
5-(Pentan-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which combines the properties of both the pyridine ring and the pentan-3-yl group. This combination allows for unique interactions and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-pentan-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-3-8(4-2)9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) |
InChI Key |
ZYPRKBXXJQKUEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


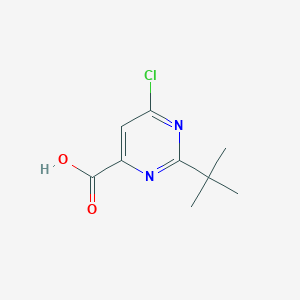
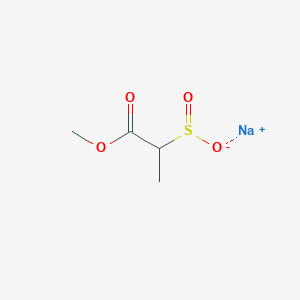
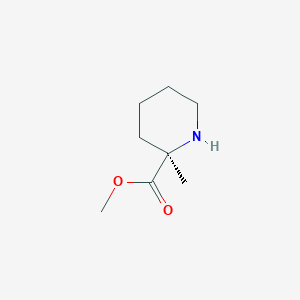
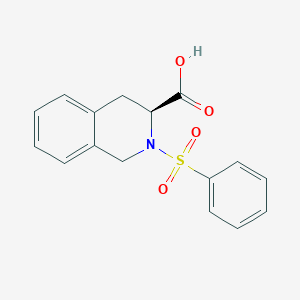
amine](/img/structure/B13201792.png)

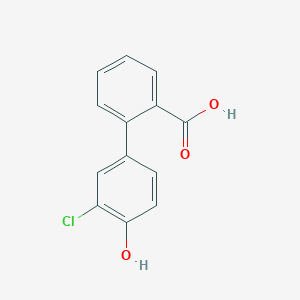
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)

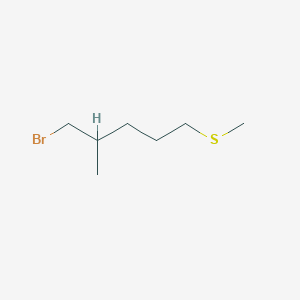
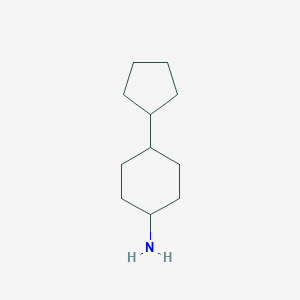
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
